molecular formula C26H21ClN4O2 B11229912 7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11229912
M. Wt: 456.9 g/mol
InChI Key: OBCRCRABCNHLAH-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group.

Scientific Research Applications

7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart from similar compounds is its specific combination of functional groups and its pyrrolopyrimidine core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other compounds might not be as effective.

Properties

Molecular Formula

C26H21ClN4O2

Molecular Weight

456.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21ClN4O2/c1-32-22-12-11-19(14-23(22)33-2)30-25-24-21(17-7-4-3-5-8-17)15-31(26(24)29-16-28-25)20-10-6-9-18(27)13-20/h3-16H,1-2H3,(H,28,29,30)

InChI Key

OBCRCRABCNHLAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5)OC

Origin of Product

United States

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